molecular formula C17H17N B2627986 2,3,3-Trimethyl-5-phenyl-3H-indole CAS No. 294655-87-1

2,3,3-Trimethyl-5-phenyl-3H-indole

Cat. No.: B2627986
CAS No.: 294655-87-1
M. Wt: 235.33
InChI Key: RUEVOVIBTGMVJR-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-5-phenyl-3H-indole is a chemical compound with the molecular formula C17H17N and a molecular weight of 235.32 g/mol . It is a member of the indole family, which is known for its significant role in various biological and chemical processes. This compound is characterized by its unique structure, which includes a phenyl group attached to the indole ring, along with three methyl groups at positions 2, 3, and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trimethyl-5-phenyl-3H-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . This method is widely used due to its simplicity and efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale Fischer indole synthesis. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethyl-5-phenyl-3H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

2,3,3-Trimethyl-5-phenyl-3H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-5-phenyl-3H-indole involves its interaction with specific molecular targets and pathways. For instance, it can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3-Trimethyl-5-phenyl-3H-indole is unique due to the presence of both the phenyl group and the three methyl groups, which confer specific chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,3,3-trimethyl-5-phenylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N/c1-12-17(2,3)15-11-14(9-10-16(15)18-12)13-7-5-4-6-8-13/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEVOVIBTGMVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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